Gentamicin C2

Nephrotoxicity Aminoglycoside Toxicity Renal Accumulation

Commercial gentamicin preparations vary substantially in C2 content (12.4-20.1 mg/mL), compromising experimental reproducibility. Gentamicin C2, the primary nephrotoxic congener with documented preferential renal accumulation and enhanced cochleotoxicity, serves as an essential reference standard for congener-specific toxicity studies. • Enables sensitive detection of nephroprotective interventions vs. mixed gentamicin complex. • Validated as a critical HPLC/LC-MS/MS reference standard for quantifying congener composition in pharmaceutical formulations. • Distinct PK profile (lower clearance & Vd vs. C1) supports congener-specific PK/PD modeling. Supplied with comprehensive CoA including HPLC, MS, and NMR characterization data.

Molecular Formula C20H41N5O7
Molecular Weight 463.6 g/mol
CAS No. 25876-11-3
Cat. No. B014158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentamicin C2
CAS25876-11-3
Synonymsgentamicin C
gentamicin C sulfate
gentamicin C1
gentamicin C1 sulfate
gentamicin C1 sulfate (5:2)
gentamicin C1a
gentamicin C2
gentamicin C2a
Sch 13706
Molecular FormulaC20H41N5O7
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
InChIInChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+/m1/s1
InChIKeyXUFIWSHGXVLULG-IDLVJFIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gentamicin C2: Overview


Gentamicin C2 (CAS 25876-11-3) is a major active component of the gentamicin C complex, a broad-spectrum aminoglycoside antibiotic produced by fermentation of Micromonospora purpurea [1]. The gentamicin complex consists of three primary congeners (C1, C1a, and C2) along with minor components including C2a and C2b, which differ in the degree of methylation on the purpurosamine ring [2]. Commercial gentamicin preparations exhibit significant variability in their C2 content, with concentrations ranging from 12.4 to 20.1 mg/mL across different lots [3]. This congener-specific compositional variation has direct implications for both antimicrobial efficacy and toxicity outcomes, making individual component characterization essential for informed scientific and procurement decisions.

Nephrotoxicity & Ototoxicity Research
Congener-specific probe for mechanism studies and toxicity screening
Analytical Reference & QC
Defined single-component standard for HPLC/LC-MS/MS congener quantification

Gentamicin C2: Why Substitution Fails


Substitution of Gentamicin C2 with other gentamicin congeners or with the unfractionated gentamicin complex is scientifically unsound due to documented differences in nephrotoxic potential, pharmacokinetic behavior, and ototoxic profile. Gentamicin C2 demonstrates significantly greater nephrotoxicity compared to C1 and C1a, with a preferential renal accumulation pattern that distinguishes it from other components [1]. Its pharmacokinetic parameters, including clearance and volume of distribution, differ substantially from those of C1, resulting in distinct exposure profiles [2]. Furthermore, C2 exhibits more pronounced cochleotoxicity than other congeners in direct comparative studies [3]. These component-specific differences underscore why generic gentamicin preparations with undefined or variable C2 content cannot serve as reliable substitutes in research settings requiring congener-specific characterization or in applications where toxicity risk stratification is critical.

Nephrotoxicity Profile
Renal toxicity may differ substantially among gentamicin congeners; C2 shows reported higher accumulation.
Pharmacokinetic Behavior
Clearance and distribution may shift with congener substitution, altering exposure profiles.
Ototoxic Potential
Cochleotoxicity and vestibulotoxicity are congener-dependent; effects may not directly transfer.

Gentamicin C2: Comparative Evidence


Comparative Nephrotoxicity: Higher Renal Toxicity vs. C1 and C1a

Gentamicin C2 induces significantly greater nephrotoxicity compared to the other major congeners C1 and C1a, as well as the gentamicin complex itself. After 7 days of administration, serum creatinine levels in C2-treated rats reached 0.8 mg/dL, compared to 0.5 mg/dL in rats treated with C1, C1a, or the gentamicin complex (P < 0.001) [1]. Notably, C1a-associated toxicity was not detected until day 14, and C1 induced only minimal toxicity even after 21 days of treatment [1]. The nephrotoxicity profile of the gentamicin complex closely mirrors that of C2 alone, indicating that C2 is the primary driver of renal toxicity within the mixture [1].

Nephrotoxicity
Head-to-head
C2: 0.8 mg/dL vs. C1/C1a/complex: 0.5 mg/dL at day 7 (P<0.001)
Supports congener-specific renal toxicity risk assessment
Rat model; 7-day comparative study
Nephrotoxicity Aminoglycoside Toxicity Renal Accumulation

Comparative Pharmacokinetics: Distinct Clearance and Volume of Distribution vs. C1

The pharmacokinetic profile of Gentamicin C2 differs significantly from that of Gentamicin C1 in a controlled beagle model. The clearance (CL) of Gentamicin C2 was 1.82 ± 0.25 mL/min/kg, which is significantly lower (P = 0.0156) than the CL of Gentamicin C1 at 4.62 ± 0.71 mL/min/kg [1]. Similarly, the volume of distribution at steady state (Vss) for Gentamicin C2 was 0.15 ± 0.02 L/kg, significantly lower (P = 0.0156) than that of C1 at 0.36 ± 0.04 L/kg [1]. In contrast, these parameters were comparable between C2 and C1a, suggesting differential tissue binding as the underlying mechanism [1].

Pharmacokinetics
Head-to-head
CL: 1.82 vs 4.62 mL/min/kg; Vss: 0.15 vs 0.36 L/kg (P=0.0156)
Informs congener-specific PK model interpretation
Beagle dog model; single IV dose
Pharmacokinetics Drug Clearance Volume of Distribution

Comparative Ototoxicity: Greater Cochleotoxicity vs. Other Congeners

In a direct comparative study of cochleo- and vestibulotoxicity, Gentamicin C2 demonstrated more pronounced auditory impairment than Gentamicin C1, C1a, and the gentamicin complex. Auditory brainstem response (ABR) thresholds in guinea pigs treated with C2 were found to be more impaired than those in all other treatment groups [1]. Morphological analysis revealed that the proportion of remaining outer hair cells was lower in the C2 group compared to the other groups, confirming greater cochlear damage [1]. Additionally, sinusoidal rotation testing showed that nystagmus counts in the C2 group were lower than in controls and the C1 group, indicating vestibulotoxic effects [1].

Ototoxicity
Head-to-head
Greater ABR threshold impairment and lower outer hair cell survival vs. C1, C1a, complex
Supports inner ear toxicity mechanism studies
Guinea pig model; 2-week dosing
Ototoxicity Cochleotoxicity Auditory Brainstem Response

Preferential Renal Accumulation: Earlier and Greater Accumulation vs. Other Congeners

Using a novel high-performance liquid chromatographic method, researchers quantified the renal concentration of individual gentamicin congeners in rats administered the gentamicin complex. The results demonstrated early, preferential renal accumulation of Gentamicin C2 relative to C1 and C1a [1]. This differential tissue accumulation pattern provides a mechanistic basis for the observed enhanced nephrotoxicity of C2. Furthermore, analysis of 12 commercial lots of gentamicin C revealed that C2 concentration varied from 12.4 to 20.1 mg/mL, representing a variability of 7.7 mg/mL across different pharmaceutical preparations [1].

Renal Accumulation
Head-to-head
Preferential early renal accumulation; commercial C2 content range: 12.4–20.1 mg/mL
Informs congener-specific renal exposure analysis and QC
Rat model; commercial lot variability
Renal Accumulation Tissue Distribution Nephrotoxicity Mechanism

Gentamicin C2: Research and Industrial Applications


Nephrotoxicity Mechanism Studies and Renal Toxicity Screening

Given its demonstrated status as the primary nephrotoxic component of the gentamicin complex with preferential renal accumulation, Gentamicin C2 serves as an ideal reference compound for investigating the molecular mechanisms of aminoglycoside-induced nephrotoxicity [1]. Its use enables more sensitive detection of nephroprotective interventions compared to studies employing the mixed gentamicin complex or less nephrotoxic congeners.

Ototoxicity Research and Inner Ear Toxicology

The enhanced cochleo- and vestibulotoxicity of Gentamicin C2 relative to other congeners makes it particularly valuable for ototoxicity research, including studies of aminoglycoside-induced hearing loss mechanisms and the development of otoprotective strategies [2]. Its differential effects on the inner ear also support its use in research related to chemical ablation of vestibular function for Ménière's disease treatment.

Analytical Method Development and Quality Control Reference Standards

The documented variability in C2 content across commercial gentamicin preparations (ranging from 12.4 to 20.1 mg/mL) underscores the need for well-characterized Gentamicin C2 reference materials in analytical method development and validation [1]. The compound serves as a critical reference standard for HPLC, LC-MS/MS, and other analytical methods designed to quantify congener-specific composition in pharmaceutical formulations, enabling robust quality control and regulatory compliance.

Pharmacokinetic and Pharmacodynamic Modeling Studies

The distinct pharmacokinetic profile of Gentamicin C2, characterized by significantly lower clearance and volume of distribution compared to C1, supports its use in congener-specific PK/PD modeling studies [3]. This is particularly relevant for research aimed at optimizing aminoglycoside dosing regimens and understanding component-specific contributions to both efficacy and toxicity in preclinical models.

Application
Selection Property
Validation Focus
Nephrotoxicity Mechanism Studies
Renal accumulation profile
Renal toxicity endpoint validation
Inner Ear Toxicology & Vestibular Research
Cochleo-/vestibulotoxic profile
Inner ear toxicity endpoint validation
Analytical Method Development
Single-congener reference purity
HPLC/LC-MS/MS congener quantification accuracy
PK/PD Modeling Studies
Distinct PK parameters (CL, Vss)
Exposure model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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